Ethyl (4-amino-5-chloropyridin-3-YL)acetate
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Overview
Description
Ethyl (4-amino-5-chloropyridin-3-YL)acetate is an organic compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features both amino and chloro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-amino-5-chloropyridin-3-YL)acetate typically involves the esterification of 4-amino-5-chloropyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The reaction can be represented as follows:
4-amino-5-chloropyridine-3-carboxylic acid+ethanolcatalystEthyl (4-amino-5-chloropyridin-3-YL)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-amino-5-chloropyridin-3-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include azido or thiol derivatives.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include primary amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Ethyl (4-amino-5-chloropyridin-3-YL)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (4-amino-5-chloropyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-amino-5-bromopyridin-3-YL)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (4-amino-5-fluoropyridin-3-YL)acetate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl (4-amino-5-methylpyridin-3-YL)acetate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl (4-amino-5-chloropyridin-3-YL)acetate is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The chloro group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 2-(4-amino-5-chloropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-8(13)3-6-4-12-5-7(10)9(6)11/h4-5H,2-3H2,1H3,(H2,11,12) |
InChI Key |
HZCZGEUIPYLHBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=CC(=C1N)Cl |
Origin of Product |
United States |
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